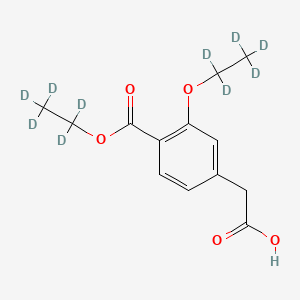

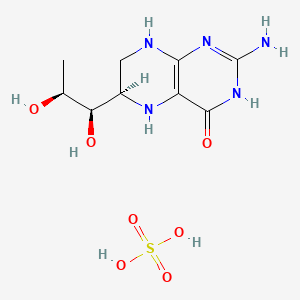

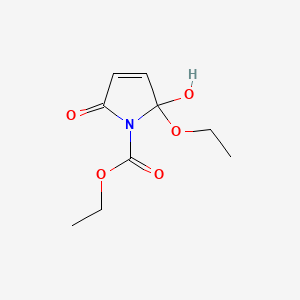

1-甲基-5-氨基-1H-苯并咪唑-2-丁酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

One of the SEROTONIN UPTAKE INHIBITORS formerly used for depression but was withdrawn worldwide in September 1983 because of the risk of GUILLAIN-BARRE SYNDROME associated with its use. (From Martindale, The Extra Pharmacopoeia, 29th ed, p385)

科学研究应用

苯达莫司汀合成中间体

这种化合物是已知的苯达莫司汀合成中间体 , 是一种用于癌症治疗的药物。 苯达莫司汀是一种用于化疗的抗癌药 .

研究用途

这种化合物通常用于研究环境中 . 虽然具体的研究应用可能会有很大差异,但很明显这种化合物在新的化学反应和工艺的开发和测试中发挥作用 .

杂环构建块

这种化合物属于杂环构建块类,特别是芳香杂环 . 这些类型的化合物是日常应用中使用的各种功能分子的关键组成部分 .

咪唑的合成

这种化合物是咪唑类的一部分,近年来取代咪唑的区域控制合成取得了进展,突出了其重要性 . <a data-citationid="69

作用机制

Target of Action

The primary targets of the compound “1-Methyl-5-amino-1H-benzimidazole-2-butanoic acid ethyl ester” are currently unknown. The compound is a bendamustine intermediate , suggesting it may have similar targets to bendamustine, which is known to interact with DNA and RNA synthesis processes .

Mode of Action

As an intermediate of bendamustine, it may share similar mechanisms, such as alkylating dna and rna, leading to dna strand breaks and apoptosis .

Biochemical Pathways

Given its structural similarity to bendamustine, it may affect pathways related to dna replication and rna transcription .

Pharmacokinetics

Some properties can be inferred from its chemical structure :

- Absorption : The compound is likely absorbed in the gastrointestinal tract due to its small molecular weight (261.32 g/mol) .

- Distribution : The compound may distribute widely in the body due to its lipophilic nature .

- Metabolism : The compound is likely metabolized in the liver, although the specific enzymes involved are not known .

- Excretion : The compound is likely excreted in the urine and feces .

Result of Action

As an intermediate of bendamustine, it may induce dna damage and trigger apoptosis .

Action Environment

The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, its stability may be affected by temperature and light exposure . Its efficacy may also be influenced by the pH of the environment, as well as the presence of other substances that could interact with the compound .

属性

IUPAC Name |

ethyl 4-(5-amino-1-methylbenzimidazol-2-yl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-3-19-14(18)6-4-5-13-16-11-9-10(15)7-8-12(11)17(13)2/h7-9H,3-6,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMGOLYNZBZPKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652641 |

Source

|

| Record name | Ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3543-73-5 |

Source

|

| Record name | Ethyl 5-amino-1-methyl-1H-benzimidazole-2-butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3543-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-(5-amino-1-methyl-1H-1,3-benzodiazol-2-yl)butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

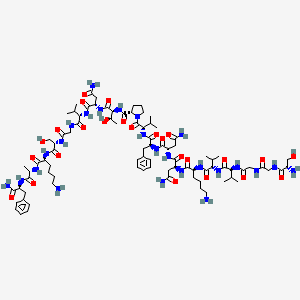

![rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-nitrophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B562302.png)

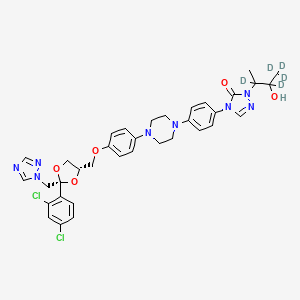

![rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-formamidophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B562307.png)

![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;(Z,12R)-12-hydroxyoctadec-9-enoic acid](/img/structure/B562313.png)